N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine
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Overview
Description
N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with three methyl groups. The presence of the triazole ring imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents. One common method is the methylation of 3-amino-1,2,4-triazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents with the presence of a base.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or disrupt biological pathways. The compound’s methyl groups enhance its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of N,N,4-Trimethyl-4H-1,2,4-triazol-3-amine, known for its use as an enzyme inhibitor.
1,2,4-Triazole: A parent compound with a wide range of applications in pharmaceuticals and agrochemicals.
4-Methyl-1,2,4-triazole: A structurally similar compound with different substitution patterns, leading to varied chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H10N4 |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,N,4-trimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-7-6-4-9(5)3/h4H,1-3H3 |
InChI Key |
TYHHXWPMHFFKPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1N(C)C |
Origin of Product |
United States |
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